methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate is a complex organic compound. Its intricate structure is characterized by a benzoate group bonded to a piperidine ring, which in turn is fused with a pyridopyrimidine moiety. Such compounds often find their roles in medicinal chemistry and pharmacological research, given their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate, one might start with the preparation of the core pyridopyrimidine structure. This can be achieved via a multi-step synthesis:
Formation of the pyridopyrimidine core: : Condensation of appropriate pyridine derivatives with urea or thiourea under heating, followed by cyclization reactions.
Piperidine ring formation: : Introduction of the piperidine moiety through nucleophilic substitution or addition reactions.
Benzoate ester formation: : Esterification reactions involving benzoic acid derivatives and methanol under acidic conditions.
Industrial Production Methods
While laboratory synthesis focuses on precision and yield, industrial production scales these processes for mass production:
Use of flow chemistry for continuous synthesis.
Catalytic methods to increase the efficiency and reduce waste.
Implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The pyridopyrimidine core can be subjected to oxidative conditions, potentially forming N-oxides.
Reduction: : Reduction reactions can modify functional groups, such as reducing keto groups to hydroxyl groups.
Substitution: : Electrophilic and nucleophilic substitutions at the benzoate moiety or within the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides for nucleophilic substitutions, and strong acids or bases for electrophilic substitutions.
Major Products Formed
Oxidative products like N-oxides.
Reduced derivatives with altered functional groups.
Substituted analogs depending on the reactants used.
Scientific Research Applications
Methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate has several promising applications:
Chemistry: : As an intermediate in organic synthesis.
Biology: : Potential inhibitor or modulator in biochemical assays.
Medicine: : Investigated for its pharmacological properties, possibly targeting specific enzymes or receptors.
Industry: : Used in the development of new materials or as a chemical probe.
Mechanism of Action
The compound's mechanism of action depends on its interaction with biological targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways: : Could inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.
Comparison with Similar Compounds
Compared to other pyridopyrimidine derivatives:
Uniqueness: : The presence of both a benzoate and a piperidine ring can impart unique biological properties.
Similar Compounds: : Pyrido[2,3-d]pyrimidine analogs, piperidine derivatives, benzoate esters.
Each compound has distinct features based on its structure, leading to varied applications and mechanisms of action.
There you have it! A deep dive into the world of methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate. Quite a mouthful, but that's the beauty of organic chemistry.
Properties
IUPAC Name |
methyl 2-[4-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-30-20(28)15-6-3-2-5-14(15)18(26)24-11-8-13(9-12-24)25-19(27)16-7-4-10-22-17(16)23-21(25)29/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,23,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESNYBMTAGKQHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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